![molecular formula C5H7BrN4O B2719905 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide CAS No. 1001500-63-5](/img/structure/B2719905.png)
2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide
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Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to exhibit promising biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Antimicrobial Applications
- Antimicrobial Agents Synthesis : A study by Bonde and Gaikwad (2004) focused on synthesizing a series of compounds using a pyrazine ring, including derivatives of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide, which showed significant antibacterial and antimycobacterial activity against various microbial strains, highlighting the compound's utility in developing antimicrobial agents. The synthesized compounds were found to be potent against strains such as E. coli, S. typhi, S. aureus, B. subtilis, and Mycobacterium tuberculosis, with minimal toxicity observed up to a dose level of 250 microg/mL (Bonde & Gaikwad, 2004).
Antioxidant and Free Radical Scavenging Activity
- Antioxidant Activity Studies : Karrouchi et al. (2019) synthesized novel 3,5-dimethyl-1H-pyrazole derivatives containing hydrazine from 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, demonstrating their in vitro antioxidant activities. Compound 4k, in particular, showed significant potential radical scavenging capacity, indicating the usefulness of this chemical framework in creating compounds with high antioxidant activity (Karrouchi et al., 2019).
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Result of Action
It is suggested that the compound may have some antipromastigote activity
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,7H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGIDVQQCCAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)NN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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